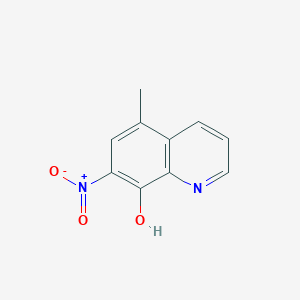
5-Methyl-7-nitroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-nitroquinolin-8-ol: is a quinoline derivative with the molecular formula C10H8N2O3 . This compound is known for its unique chemical structure, which includes a methyl group at the 5th position, a nitro group at the 7th position, and a hydroxyl group at the 8th position on the quinoline ring. It has various applications in medicinal and synthetic organic chemistry due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-nitroquinolin-8-ol typically involves the nitration of 5-methylquinolin-8-ol. The process can be summarized as follows:
Starting Material: 5-Methylquinolin-8-ol.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 7th position.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Nitration: Using industrial nitration equipment to handle large volumes of nitric and sulfuric acids.
Continuous Flow Processes: Implementing continuous flow reactors to enhance the efficiency and safety of the nitration process.
Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-nitroquinolin-8-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group at the 8th position can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The methyl group at the 5th position can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution Reagents: Alkyl halides for ether formation, acyl chlorides for ester formation.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 5-Methyl-7-aminoquinolin-8-ol.
Substitution: 5-Methyl-7-nitroquinolin-8-yl ethers or esters.
Oxidation: 5-Carboxy-7-nitroquinolin-8-ol.
Scientific Research Applications
5-Methyl-7-nitroquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-7-nitroquinolin-8-ol involves its interaction with various molecular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitroquinolin-8-ol: Lacks the methyl group at the 5th position.
7-Nitroquinolin-8-ol: Lacks the methyl group at the 5th position.
5-Methylquinolin-8-ol: Lacks the nitro group at the 7th position.
Uniqueness
5-Methyl-7-nitroquinolin-8-ol is unique due to the presence of both the methyl group at the 5th position and the nitro group at the 7th position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-7-nitroquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-5-8(12(14)15)10(13)9-7(6)3-2-4-11-9/h2-5,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMAIXWMUAQMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














